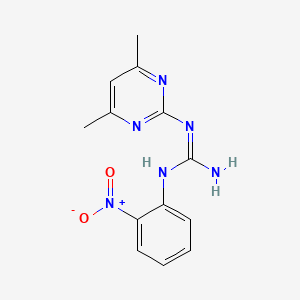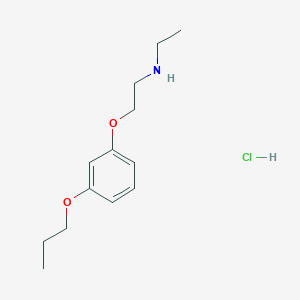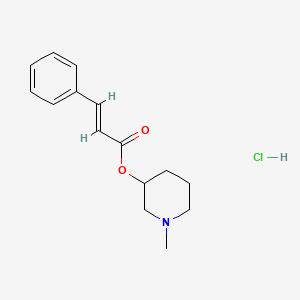![molecular formula C13H14N2O3S2 B5374467 N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5374467.png)
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 signaling pathway. This molecule has gained significant attention in recent years due to its potential use in cancer research and treatment. The following paper aims to provide an overview of ESI-09, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide targets the RAC1 signaling pathway, which is involved in cell migration and invasion. RAC1 is overexpressed in various types of cancer and is associated with poor prognosis. N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide inhibits the activity of RAC1 by binding to its effector protein, PAK1. This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion.
Biochemical and physiological effects:
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide has been found to have a variety of biochemical and physiological effects. In cancer cells, N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide inhibits cell migration and invasion, induces apoptosis, and enhances the efficacy of chemotherapy drugs. In addition, N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide has been found to reduce inflammation and inhibit the production of pro-inflammatory cytokines in cells.
实验室实验的优点和局限性
One of the advantages of using N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide in lab experiments is its specificity for the RAC1 signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Additionally, N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide is relatively easy to synthesize and is soluble in DMSO, which makes it easy to dissolve in cell culture media. One limitation of using N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several future directions for research on N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide. One area of interest is the potential use of N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide in combination with other drugs for cancer treatment. Another area of research is the development of more potent and selective inhibitors of the RAC1 signaling pathway. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide and its potential use in treating other diseases such as inflammatory bowel disease.
合成方法
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide can be synthesized through a multistep process that involves the reaction of 4-aminobenzamide with thionyl chloride, followed by the reaction of the resulting product with thienylsulfonyl chloride. The final step involves the reaction of the intermediate with N-ethylmorpholine. The resulting product is a white powder that is soluble in dimethyl sulfoxide (DMSO).
科学研究应用
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer cells. N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide has also been found to enhance the efficacy of chemotherapy drugs such as cisplatin and gemcitabine. Additionally, N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-ethyl-4-(thiophen-2-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-14-13(16)10-5-7-11(8-6-10)15-20(17,18)12-4-3-9-19-12/h3-9,15H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFMUVNVNUVMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-ethyl-1-benzofuran-3-yl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B5374384.png)

![5-[2-(benzyloxy)-5-bromobenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374391.png)

![N-methyl-1-(5-phenyl-3-isoxazolyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5374425.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5374432.png)
![7-(3-methylbenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5374435.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5374436.png)


![4-bromo-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374460.png)

![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374480.png)
![3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5374481.png)